N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide
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Overview
Description
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a phenyl ring, and an indolizine core, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE typically involves a multi-step process:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving appropriate precursors such as pyridine derivatives and alkynes under specific conditions.
Introduction of the Propane-1-Sulfonyl Groups: The propane-1-sulfonyl groups are introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Condensation with 4-(DIMETHYLAMINO)PHENYL]METHYLIDENE: The final step involves the condensation of the indolizine derivative with 4-(DIMETHYLAMINO)PHENYL]METHYLIDENE under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its potential therapeutic effects may be mediated through the inhibition of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE: can be compared with other indolizine derivatives and compounds containing dimethylamino groups.
Dichloroaniline: An aniline derivative with similar aromatic properties but different functional groups.
Organotin (IV) Derivatives: Compounds with similar structural complexity and potential biological activities.
Properties
Molecular Formula |
C24H30N4O5S2 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2-bis(propylsulfonyl)indolizine-3-carboxamide |
InChI |
InChI=1S/C24H30N4O5S2/c1-5-15-34(30,31)22-20-9-7-8-14-28(20)21(23(22)35(32,33)16-6-2)24(29)26-25-17-18-10-12-19(13-11-18)27(3)4/h7-14,17H,5-6,15-16H2,1-4H3,(H,26,29)/b25-17+ |
InChI Key |
MCOHRIVLJFAGND-KOEQRZSOSA-N |
Isomeric SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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